molecular formula C18H20N2O4S B14160414 N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide CAS No. 483346-52-7

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide

Cat. No.: B14160414
CAS No.: 483346-52-7
M. Wt: 360.4 g/mol
InChI Key: UVRPNNHYEHVDTJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a furan ring and a quinoline derivative, suggests potential biological activity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the quinoline derivative: The 7-methyl-2-oxo-1,2-dihydroquinoline can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde.

    Coupling of intermediates: The final step involves the coupling of the furan-2-ylmethyl intermediate with the quinoline derivative in the presence of a sulfonylating agent, such as ethanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide would depend on its specific application. In a biological context, it might inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The furan and quinoline moieties could interact with different molecular targets, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Quinoline derivatives: Compounds like chloroquine, used as antimalarial agents.

    Furan derivatives: Compounds like furfural, used in various industrial applications.

Uniqueness

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide is unique due to the combination of a furan ring and a quinoline derivative within a single molecule. This structural uniqueness could confer distinct biological activities and applications not seen in simpler sulfonamides or quinoline derivatives.

Properties

CAS No.

483346-52-7

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]ethanesulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-3-25(22,23)20(12-16-5-4-8-24-16)11-15-10-14-7-6-13(2)9-17(14)19-18(15)21/h4-10H,3,11-12H2,1-2H3,(H,19,21)

InChI Key

UVRPNNHYEHVDTJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=CC=CO1)CC2=CC3=C(C=C(C=C3)C)NC2=O

Origin of Product

United States

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